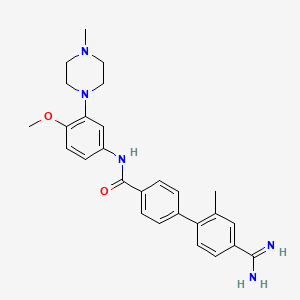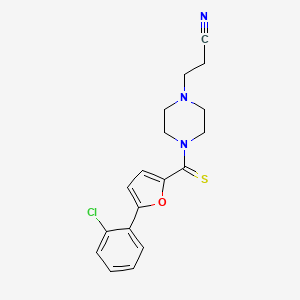
3-(4-(5-(2-Chlorophenyl)furan-2-carbonothioyl)piperazin-1-yl)propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-(5-(2-Chlorophenyl)furan-2-carbonothioyl)piperazin-1-yl)propanenitrile is a complex organic compound characterized by the presence of a chlorophenyl group, a furan ring, a piperazine ring, and a nitrile group
Mechanism of Action
Target of Action
The primary targets of the compound “3-(4-(5-(2-Chlorophenyl)furan-2-carbonothioyl)piperazin-1-yl)propanenitrile” are currently unknown
Mode of Action
Based on its structural similarity to other furan compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-pi stacking, and van der waals forces .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(5-(2-Chlorophenyl)furan-2-carbonothioyl)piperazin-1-yl)propanenitrile typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:
Formation of the furan ring: This step involves the cyclization of a suitable precursor to form the furan ring with a chlorophenyl substituent.
Introduction of the piperazine ring: The furan derivative is then reacted with piperazine under controlled conditions to introduce the piperazine ring.
Attachment of the nitrile group: Finally, the nitrile group is introduced through a nucleophilic substitution reaction, completing the synthesis of the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(4-(5-(2-Chlorophenyl)furan-2-carbonothioyl)piperazin-1-yl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted analogs.
Scientific Research Applications
3-(4-(5-(2-Chlorophenyl)furan-2-carbonothioyl)piperazin-1-yl)propanenitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-(5-(2,5-Dichlorophenyl)furan-2-carbonothioyl)piperazin-1-yl)propanenitrile
- 3-(4-(5-(4-Chlorophenyl)furan-2-carbonothioyl)piperazin-1-yl)propanenitrile
Uniqueness
Compared to similar compounds, 3-(4-(5-(2-Chlorophenyl)furan-2-carbonothioyl)piperazin-1-yl)propanenitrile may exhibit unique properties due to the specific positioning of the chlorophenyl group and the presence of the nitrile group
Properties
IUPAC Name |
3-[4-[5-(2-chlorophenyl)furan-2-carbothioyl]piperazin-1-yl]propanenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3OS/c19-15-5-2-1-4-14(15)16-6-7-17(23-16)18(24)22-12-10-21(11-13-22)9-3-8-20/h1-2,4-7H,3,9-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJBKUIHTHAHIPU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC#N)C(=S)C2=CC=C(O2)C3=CC=CC=C3Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-chlorophenyl)-2-(3-(4-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2398746.png)
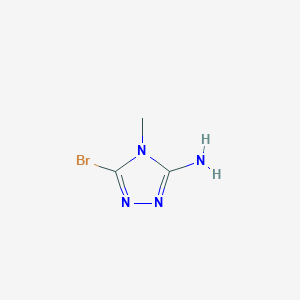

![2-[(2-chloro-6-fluorobenzyl)sulfanyl]-3-(2-furylmethyl)-6,7-dimethoxy-4(3H)-quinazolinimine](/img/structure/B2398750.png)
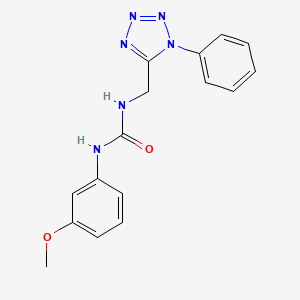
![N-{[5-({2-[5-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]methyl}-3-methoxybenzamide](/img/structure/B2398753.png)
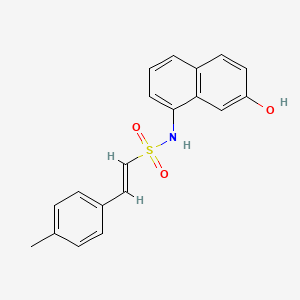

![[1-(Cyclohexylmethyl)indol-3-yl]-(4-methylnaphthalen-1-yl)methanone](/img/new.no-structure.jpg)
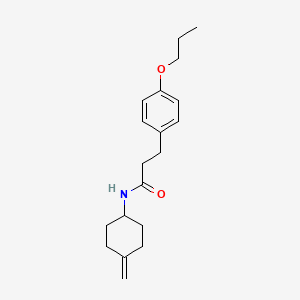
![2-Methyl-5-[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B2398763.png)
![2-[4-(Aminomethyl)cyclohexyl]acetamide;hydrochloride](/img/structure/B2398766.png)
![diethyl 2-(4-ethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2398767.png)
